2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOICFIKLBOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375273-76-8 | |
| Record name | 2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride typically involves the reaction of 2-amino-5-bromothiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in substitution , hydrogenation , condensation , and coupling reactions , driven by its amino and hydroxyl functional groups.
Substitution Reactions
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Nucleophilic substitution involves the amino group reacting with alkylating agents. For example, in the synthesis of diphenylamine derivatives, chloroacetyl chloride reacts with thiourea to form intermediate compounds, which further undergo substitution to yield thiazole derivatives .
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Reaction conditions : Typically conducted in ethanol or dioxane under reflux (50–100°C) for 4–15 hours .
Catalytic Hydrogenation
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Used to reduce functional groups, such as in the synthesis of (R)-1-phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol monohydrochloride.
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Conditions : Conducted at 25–60°C (preferably 40–45°C) for 6–10 hours using catalysts like palladium on carbon .
Condensation Reactions
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Forms Schiff bases when reacting with aldehydes. For instance, aromatic aldehydes condense with the amino group in the presence of glacial acetic acid as a catalyst .
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Yields : Vary between 55–76% depending on the aldehyde used .
Coupling Reactions
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Utilizes coupling agents (e.g., EDC or HATU ) to link the ethanol moiety with other molecules. For example, in the synthesis of acetamide derivatives, the coupling agent facilitates amide bond formation .
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Catalyst efficiency : EDC is preferred, with molar equivalents ranging from 1–1.6 .
Reaction Conditions and Solvents
Catalyst Effects and Reaction Optimization
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MgO-based catalysts (e.g., MgO–B) enhance condensation reactions by acting as solid bases and adsorbing water, preventing hydrolysis of reactive intermediates .
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Catalyst loading : Increasing MgO–B from 30 to 100 wt% improves yields from 53% to 64% .
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Microwave-assisted synthesis reduces reaction times from 10 h (conventional) to 1 h .
Structural Analysis and Reaction Outcomes
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IR and NMR data confirm reaction progress. For example, the disappearance of NH₂ stretching (3265 cm⁻¹) and appearance of C=N stretches (1595 cm⁻¹) indicate successful condensation .
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Mass spectrometry verifies molecular weights (e.g., 267 g/mol for diphenylamine derivatives) .
Key Reaction Steps
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Formation of thiazole intermediates :
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Condensation with aldehydes :
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Coupling with coupling agents :
Challenges and Optimization Strategies
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Hydrolysis prevention : MgO adsorbs water, stabilizing chloroacetyl chloride during reactions .
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Solvent selection : Ethanol is preferred for eco-friendly synthesis, while DMF or dioxane are less effective .
Comparative Analysis of Reaction Parameters
| Parameter | Conventional Methods | Microwave-Assisted |
|---|---|---|
| Reaction Time | 10 h | 1 h |
| Yield | 55–76% | 53–64% |
| Solvent | Polluting (e.g., DMF) | Ethanol (eco-friendly) |
| Catalyst | Often liquid bases | MgO–B (solid base) |
Catalyst Efficiency in Condensation Reactions
| Catalyst | Loading (wt%) | Yield |
|---|---|---|
| MgO–B | 30 | 53% |
| MgO–B | 100 | 64% |
| MgO–S | 100 | 47% |
| SBA15-SO₃H | 100 | <30% |
Solvent Impact on Reaction Performance
| Solvent | Yield |
|---|---|
| Ethanol | 53–64% |
| DMF | <20% |
| Dioxane | <30% |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride exhibit notable antitumor properties. For instance, studies on thiazole derivatives have shown efficacy against chronic myelogenous leukemia, highlighting the importance of the thiazole moiety in enhancing biological activity . The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. A notable example is its role in the production of Mirabegron, a medication used for overactive bladder treatment. The synthesis process involves utilizing this compound as a precursor, demonstrating its utility in developing complex drug molecules .
Chemical Synthesis
Synthetic Versatility
The chemical structure of this compound allows for multiple synthetic pathways. Its synthesis can be achieved through various methods, which include reactions involving different bases and solvents to optimize yield and purity . This versatility is crucial for researchers aiming to modify the compound for specific applications.
Biological Studies
Biological Activity and Mechanism of Action
The compound has been studied for its biological interactions and mechanisms. Similar thiazole derivatives are known to exhibit antimicrobial, antiviral, and immunomodulatory activities. Understanding these interactions can lead to the development of new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt fungal cell membranes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-2-(1,3-thiazol-4-yl)ethanol dihydrochloride
- Molecular Formula : C₇H₁₀N₂O·2HCl
- Molecular Weight : 211.09 g/mol
- CAS Number : 1187930-63-7 .
Structural Features: This compound consists of a 1,3-thiazole heterocycle substituted with an ethanolamine moiety, protonated as a dihydrochloride salt. The dihydrochloride form improves solubility in polar solvents, making it suitable for pharmaceutical formulations .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or salt forms:
Pharmacological and Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound ensures high aqueous solubility, critical for intravenous formulations. In contrast, methyl esters (e.g., ) exhibit lower solubility but better membrane permeability.
- Bioactivity: Thiazole derivatives are known for antimicrobial, antiviral, and anticancer activities . The ethanolamine group in the target compound may enhance binding to biological targets (e.g., receptors or enzymes) compared to analogs with bulkier substituents (e.g., cyclohexanol in ).
- Stability : The dihydrochloride salt improves stability under acidic conditions, whereas sulfone-containing analogs (e.g., ) may exhibit oxidative stability.
Research Findings and Data
Hydrogen-Bonding Patterns
- The thiazole ring and ethanolamine group in the target compound facilitate hydrogen bonding with biological targets (e.g., enzymes), as observed in crystallographic studies . Sulfone-containing analogs () exhibit stronger hydrogen-bond donor/acceptor capacity due to the sulfone group.
Biological Activity
2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole moiety is known for its diverse pharmacological properties, making compounds containing this structure valuable in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiazole ring, which is pivotal in its biological activity.
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some thiazole derivatives have been reported as low as 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride | 0.25 | Staphylococcus aureus |
| Compound A | 0.22 | E. coli |
| Compound B | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that certain thiazole-containing compounds can inhibit cell proliferation in cancer cell lines such as HT-29 (colorectal cancer) and Jurkat (T-cell leukemia). The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells .
Case Study: Cytotoxic Effects
A recent study evaluated the cytotoxic effects of 2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride on various cancer cell lines. The findings revealed an IC50 value of less than 10 μM in both HT-29 and Jurkat cells, indicating potent anticancer activity when compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of thiazole derivatives is often linked to their ability to interact with cellular targets through various mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles may inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways, leading to cell death in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is frequently due to interference with bacterial cell wall integrity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Thiazole condensation | DMSO, 18h reflux | 65% | |
| Chloroacetyl coupling | Ethanol, 4h reflux, triethylamine | 85% |
How is structural characterization performed for this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : Analyze - and -NMR to confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethanolamine backbone (δ 3.5–4.5 ppm for CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (FAB or ESI) identifies the molecular ion peak (e.g., [M+H] at m/z 416.15 for related thiazoles) .
- Elemental Analysis : Validate purity (e.g., C=66.48%, H=5.09%, N=16.85% for analogous compounds) .
Advanced Research Questions
How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 VENTURE diffractometer .
- Refinement : SHELXL refines hydrogen-bonding networks (e.g., O–H···Cl interactions) and validates diastereomeric purity .
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) to confirm molecular packing .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2/c | |
| R-factor | <0.05 | |
| H-bond distance | 2.8–3.2 Å |
What strategies address contradictions in biological activity data for thiazole derivatives?
Methodological Answer:
Discrepancies in antifungal or anticancer assays often stem from:
- Experimental Design : Standardize cell lines (e.g., Candida albicans vs. plant pathogens) and control for solvent effects (DMSO vs. ethanol) .
- Structure-Activity Relationship (SAR) : Modify substituents on the thiazole ring (e.g., 2,4-dichlorophenyl vs. trifluoromethyl groups) to isolate pharmacophores .
- Data Validation : Use orthogonal assays (e.g., MIC vs. time-kill curves) to confirm activity .
How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability studies should assess:
- Thermal Degradation : Store at –20°C under argon to prevent oxidation of the ethanolamine moiety .
- Hydrolytic Sensitivity : Monitor pH-dependent degradation (e.g., t = 48 hours at pH 7.4 vs. 12 hours at pH 2.0) using HPLC .
- Light Exposure : UV-Vis spectroscopy (λ~259 nm) tracks photodegradation products .
What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to fungal CYP51 or voltage-gated sodium channels (Na1.7) .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding stability (e.g., thiazole N–H···O interactions) over 100-ns trajectories .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with antifungal IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
